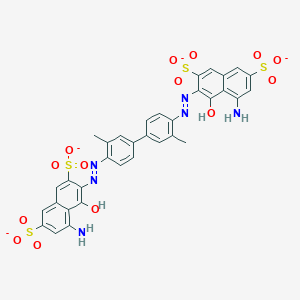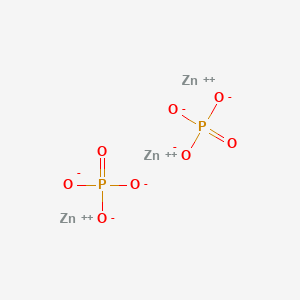
1-(2,4-Difluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(2,4-Difluorophenyl)pyrrolidine and related compounds involves various chemical strategies. For example, the Suzuki cross-coupling reaction has been used to synthesize 2-(2,4-Difluorophenyl)pyridine, a related compound, in yields over 90% by reacting 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic acid in the presence of a Pd(OAc)2/PPh3 catalyst system (Ding Yuqiang, 2011).
Molecular Structure Analysis
Molecular structure determination techniques such as FT-IR, NMR, and X-ray diffraction analysis play a critical role in characterizing the structure of compounds like 1-(2,4-Difluorophenyl)pyrrolidine. A detailed study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, which shares structural similarities with 1-(2,4-Difluorophenyl)pyrrolidine, utilized these methods to confirm its structure and performed DFT studies to understand its physicochemical properties (N. Yang et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Difluorophenyl)pyrrolidine and its derivatives are diverse. For instance, the acylation of pyrrolidine-2,4-diones, which can be related to the functional group manipulation in 1-(2,4-Difluorophenyl)pyrrolidine, was studied, showcasing the formation of 3-acyltetramic acids through a series of reactions in the presence of Lewis acids (Raymond C. F. Jones et al., 1990).
Physical Properties Analysis
The physical properties of 1-(2,4-Difluorophenyl)pyrrolidine and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various conditions and potential applications. Studies on similar compounds provide insight into these aspects, with detailed characterizations including solubility in different solvents, thermal properties, and crystallographic analysis to reveal their molecular geometry and interactions (Xiaolong Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-(2,4-Difluorophenyl)pyrrolidine, including reactivity, stability, and chemical interactions with various reagents, are fundamental for its application in synthetic chemistry and material science. Research on similar fluorinated compounds and their reactions offers insights into the reactivity patterns, mechanisms, and potential applications of 1-(2,4-Difluorophenyl)pyrrolidine (T. Keumi et al., 1988).
Scientific Research Applications
- Application : Pyrrolidine is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
- Results : Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQHODWFJESQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627197 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)pyrrolidine | |
CAS RN |
1334499-91-0 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

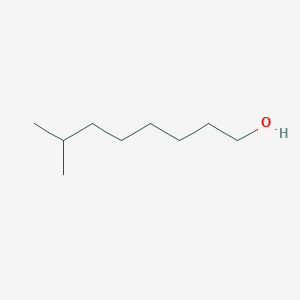



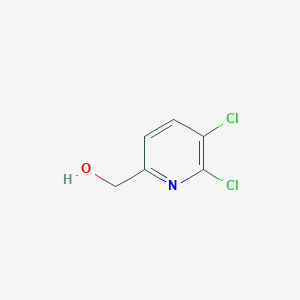

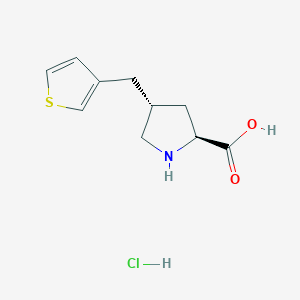
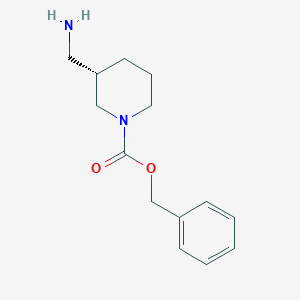
![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

